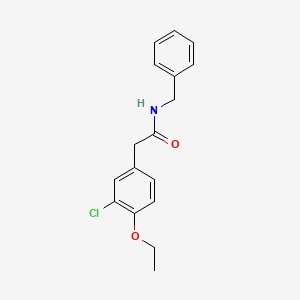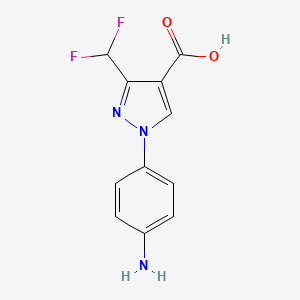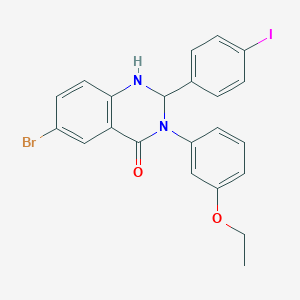![molecular formula C24H28Cl2N4O2 B10905576 N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide](/img/structure/B10905576.png)
N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE is a Schiff base ligand synthesized through the condensation of 2-chlorobenzaldehyde with octanedihydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE involves the condensation reaction between 2-chlorobenzaldehyde and octanedihydrazide in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Products where chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen atoms in the Schiff base, which can coordinate with metal ions. The compound’s biological activities, such as antimicrobial and anticancer effects, are believed to be due to its interaction with cellular targets and disruption of essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features but different substituents.
4-Bromo-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide: Another Schiff base ligand with different substituents and biological activities.
Uniqueness
N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE is unique due to its specific structural features, which include the presence of 2-chlorophenyl groups and an octanedihydrazide backbone. These features contribute to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C24H28Cl2N4O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(2-chlorophenyl)ethylideneamino]octanediamide |
InChI |
InChI=1S/C24H28Cl2N4O2/c1-17(19-11-7-9-13-21(19)25)27-29-23(31)15-5-3-4-6-16-24(32)30-28-18(2)20-12-8-10-14-22(20)26/h7-14H,3-6,15-16H2,1-2H3,(H,29,31)(H,30,32)/b27-17+,28-18+ |
InChI Key |
RRDDCQFQKALHSY-XUIWWLCJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCCCCC(=O)N/N=C(/C1=CC=CC=C1Cl)\C)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)CCCCCCC(=O)NN=C(C)C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
![1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B10905501.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905503.png)

![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)

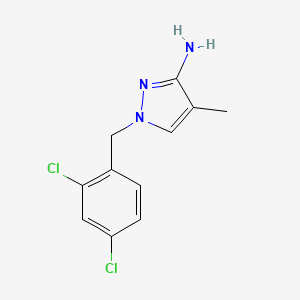
![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)
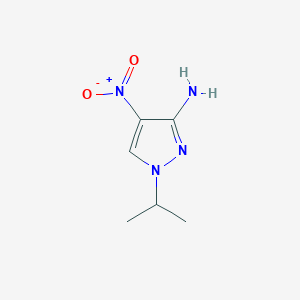
![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
